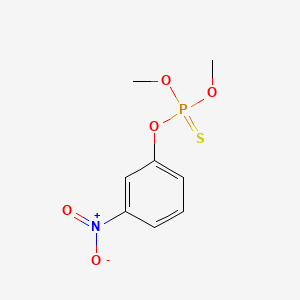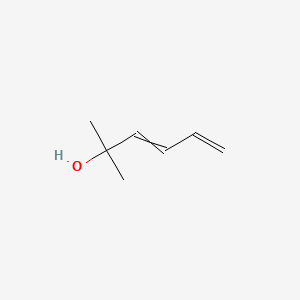
Ethyl 2,5-dibromo-4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,5-dibromo-4-fluorobenzoate is an organic compound with the molecular formula C9H7Br2FO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 4 is replaced by a fluorine atom The carboxylic acid group is esterified with ethanol, forming the ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,5-dibromo-4-fluorobenzoate typically involves the bromination and fluorination of benzoic acid derivatives. One common method is the bromination of 4-fluorobenzoic acid followed by esterification. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a catalyst or under UV light to facilitate the bromination process. The esterification is usually carried out using ethanol and an acid catalyst such as sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. Industrial methods may also employ safer and more environmentally friendly reagents and solvents to comply with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-dibromo-4-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative.
Oxidation Reactions: Oxidation can lead to the formation of more complex benzoic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction can produce the corresponding alcohol or aldehyde.
Scientific Research Applications
Ethyl 2,5-dibromo-4-fluorobenzoate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of ethyl 2,5-dibromo-4-fluorobenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes and receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2,5-dibromo-4-fluorobenzoate can be compared with other halogenated benzoic acid derivatives:
Ethyl 4-fluorobenzoate: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
Ethyl 2,5-dibromobenzoate: Lacks the fluorine atom, which can affect its binding affinity and stability.
Ethyl 2,5-dichloro-4-fluorobenzoate:
Properties
Molecular Formula |
C9H7Br2FO2 |
|---|---|
Molecular Weight |
325.96 g/mol |
IUPAC Name |
ethyl 2,5-dibromo-4-fluorobenzoate |
InChI |
InChI=1S/C9H7Br2FO2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2H2,1H3 |
InChI Key |
NRIGCHHMGGPFEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Br)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


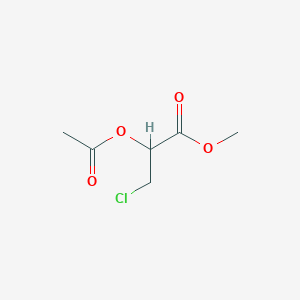
![N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14758148.png)

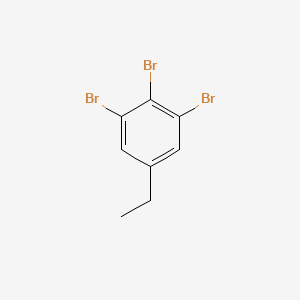
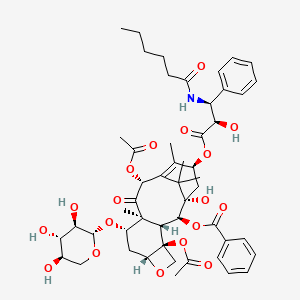
![3,6-Methanonaphtho[2,3-b]oxirene](/img/structure/B14758174.png)


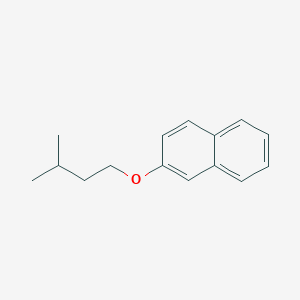
![3-((4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide](/img/structure/B14758195.png)
